O-苄基-L-苏氨酸

描述

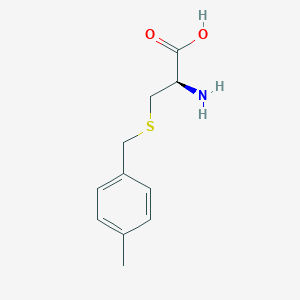

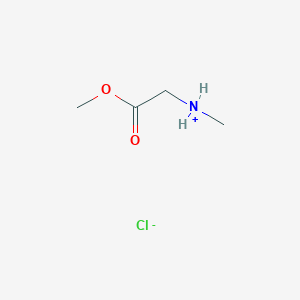

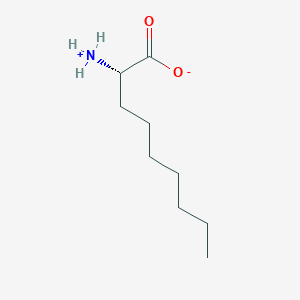

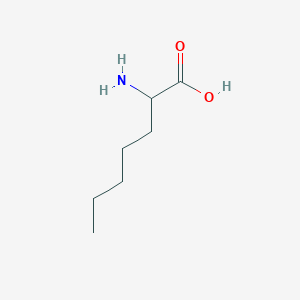

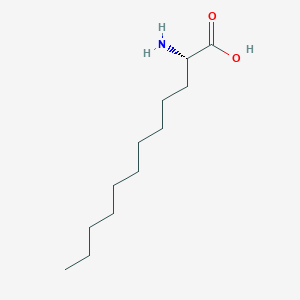

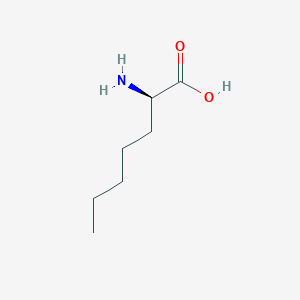

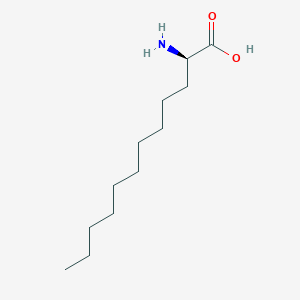

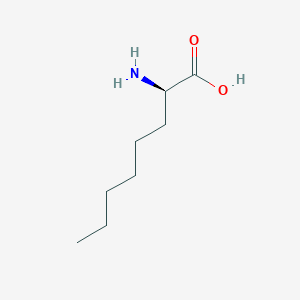

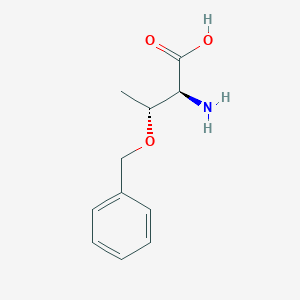

O-Benzyl-L-threonine is a derivative of the amino acid threonine . It has the empirical formula C11H15NO3 and a molecular weight of 245.70 . It is used in peptide synthesis .

Synthesis Analysis

O-Benzyl-L-threonine can be synthesized from the corresponding N-phenoxycarbonyl derivatives of hydroxyl- or amino-functionalized α-amino acids such as L-serine, L-cysteine, L-threonine, L-tyrosine, L-glutamine, and L-asparagine . These derivatives are prepared by N-carbamylation of tetrabutylammonium salts of α-amino acids with diphenyl carbonate (DPC). The synthesis of polypeptides can be achieved by heating these N-phenoxycarbonyl derivatives at 60°C in N,N-dimethylacetamide (DMAc) in the presence of n-butylamine through the polycondensation of the derivatives with accompanying the elimination of phenol and CO2 .

Molecular Structure Analysis

The SMILES string for O-Benzyl-L-threonine is CC(OCc1ccccc1)C(N)C(O)=O . The InChI key is ONOURAAVVKGJNM-UHFFFAOYSA-N .

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving O-Benzyl-L-threonine .

Physical And Chemical Properties Analysis

O-Benzyl-L-threonine has a molecular weight of 245.7 . The empirical formula is C11H15NO3 .

科学研究应用

Application in Polymer Science

Specific Scientific Field

The specific scientific field of this application is Polymer Science .

Comprehensive and Detailed Summary of the Application

O-Benzyl-L-threonine is used in the controlled polymerization of N-Carboxyanhydrides (NCAs), including O-Benzyl-L-threonine NCA . This process is crucial in the creation of polypeptides, which have a wide range of applications in materials science and biotechnology .

Detailed Description of the Methods of Application or Experimental Procedures

The polymerization of O-Benzyl-L-threonine NCA is carried out in a controlled/living fashion without the need for transition metal catalysts or complex custom-made glassware . The homopolymerizations are performed in tetrahydrofuran, resulting in monomodal distributions, high conversions, and predictable Mn values . Chain extension experiments from poly (benzyl-L-threonine), using N,N-dimethylacetamide to avoid the formation of insoluble β-sheets, are used to create a range of block copolypeptides of controlled structure .

Thorough Summary of the Results or Outcomes Obtained

The results of the polymerization process include the creation of well-defined polypeptides without the requirement for specialized glassware or glove-box techniques . Monomodal molecular weight distributions are observed throughout and molecular weights agree well with predicted values, although polydispersities are generally higher than those observed using more experimentally challenging techniques .

Peptide Synthesis

Specific Scientific Field

The specific scientific field of this application is Biochemistry .

Comprehensive and Detailed Summary of the Application

O-Benzyl-L-threonine is used in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological processes. They are used in research, therapeutic applications, and material science .

Detailed Description of the Methods of Application or Experimental Procedures

In peptide synthesis, O-Benzyl-L-threonine is used as a building block. The process involves the stepwise addition of amino acids to a growing peptide chain. The amino group of each incoming amino acid is protected by a Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) group, which is removed before the next amino acid is added .

Thorough Summary of the Results or Outcomes Obtained

The result of this process is the formation of a peptide with a specific sequence of amino acids. .

Proteomics Research

Specific Scientific Field

The specific scientific field of this application is Proteomics .

Comprehensive and Detailed Summary of the Application

O-Benzyl-L-threonine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes and diseases .

Detailed Description of the Methods of Application or Experimental Procedures

In proteomics research, O-Benzyl-L-threonine can be used as a reagent in the preparation of samples for mass spectrometry, a common technique in proteomics. It may also be used in the synthesis of labeled peptides for use in quantitative proteomics .

Thorough Summary of the Results or Outcomes Obtained

The outcomes of proteomics research can include the identification of new proteins, the elucidation of protein structures, and the discovery of protein-protein interactions. These findings can contribute to our understanding of biology and the development of new therapeutics .

Synthesis of Non-Proteinogenic β-Hydroxy-α-Amino Acids

Specific Scientific Field

The specific scientific field of this application is Biochemical Synthesis .

Comprehensive and Detailed Summary of the Application

O-Benzyl-L-threonine can be used in the synthesis of non-proteinogenic β-hydroxy-α-amino acids . These compounds are not typically found in proteins but have important roles in biochemistry and can be used in the synthesis of pharmaceuticals .

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis of these compounds involves the use of threonine aldolases, which are enzymes that catalyze the formation of carbon-carbon bonds . O-Benzyl-L-threonine can be used as a substrate in these reactions .

Thorough Summary of the Results or Outcomes Obtained

The outcomes of these reactions are β-hydroxy-α-amino acids, which are chiral compounds with two stereogenic centers . These compounds can be used in the synthesis of various pharmaceuticals .

Stereoselective Chemical O-Glycosylation

Specific Scientific Field

The specific scientific field of this application is Organic Chemistry .

Comprehensive and Detailed Summary of the Application

O-Benzyl-L-threonine can be used in stereoselective chemical O-glycosylation . This process involves the formation of glycosidic bonds, which are crucial in the structure of many biological molecules .

Detailed Description of the Methods of Application or Experimental Procedures

In O-glycosylation, O-Benzyl-L-threonine can be used as a protecting group . The protecting group prevents unwanted reactions from occurring at certain sites on the molecule during the synthesis .

Thorough Summary of the Results or Outcomes Obtained

The result of this process is the formation of glycosidic bonds in a stereoselective manner . This allows for the synthesis of complex carbohydrates with defined stereochemistry .

安全和危害

未来方向

O-Benzyl-L-threonine and other similar compounds have potential applications in the synthesis of polypeptides, which have been widely employed to prepare a wide variety of functional biomaterials for use in drug delivery systems and tissue engineering . The development of novel protease-cleavable linkers for selective drug delivery is a promising area of research .

属性

IUPAC Name |

(2S,3R)-2-amino-3-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)/t8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOURAAVVKGJNM-SCZZXKLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426224 | |

| Record name | O-BENZYL-L-THREONINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Benzyl-L-threonine | |

CAS RN |

4378-10-3 | |

| Record name | O-BENZYL-L-THREONINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。